molecular formula C21H25N3O4 B2874680 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea CAS No. 894018-68-9

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea

Cat. No.: B2874680
CAS No.: 894018-68-9
M. Wt: 383.448
InChI Key: QSNOUNADPXOHFV-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea ( 894018-68-9) is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H25N3O4 and a molecular weight of 383.4 g/mol , this compound is offered with a guaranteed purity of 90% or higher . The urea scaffold is a privileged structure in pharmaceutical development, known for its ability to participate in key hydrogen-bonding interactions with biological targets . This makes urea-based compounds, including this derivative, particularly valuable for investigating protein-kinase interactions and for exploring new anticancer agents . Researchers can procure this chemical in various quantities for laboratory use. This product is intended for Research Use Only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-14-7-5-6-8-17(14)23-21(26)22-15-11-20(25)24(13-15)16-9-10-18(27-2)19(12-16)28-3/h5-10,12,15H,4,11,13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNOUNADPXOHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form an imine, followed by cyclization to yield the pyrrolidinone ring.

    Urea Formation: The pyrrolidinone intermediate is then reacted with 2-ethylphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogues

The most closely related analogue identified is 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3) . Below is a detailed comparison:

Parameter Target Compound (894018-68-9) Analogue (877640-52-3)
Pyrrolidinone Substitution 3,4-Dimethoxyphenyl (two methoxy groups at positions 3 and 4) 4-Methoxyphenyl (single methoxy at position 4)
Urea-Linked Aromatic Group 2-Ethylphenyl (ethyl group at ortho position) 4-Ethoxyphenyl (ethoxy group at para position)
Molecular Formula C₂₁H₂₅N₃O₄ C₂₀H₂₃N₃O₄ (inferred)
Molecular Weight 383.4409 g/mol ~369.42 g/mol (estimated)
Key Functional Groups Methoxy (×2), ethyl, urea, pyrrolidinone Methoxy, ethoxy, urea, pyrrolidinone

Structural and Functional Implications

Substituent Position and Bioactivity
  • The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and electron-donating capacity compared to the single methoxy group in the analogue .
  • Ethyl groups are less polar than ethoxy, which may influence membrane permeability .
Pharmacokinetic Considerations
  • The ethoxy group in the analogue (877640-52-3) is more susceptible to metabolic hydrolysis than the ethyl group in the target compound, suggesting differences in metabolic stability .
  • The higher molecular weight of the target compound (383.44 vs. ~369.42 g/mol) could marginally affect bioavailability, as molecules >500 g/mol often face permeability challenges.

Research Findings and Gaps

Available Data

  • Both compounds lack publicly disclosed pharmacological data (e.g., IC₅₀, Ki values), limiting direct bioactivity comparisons.
  • Structural analysis suggests the target compound’s dimethoxy and ethyl groups may favor interactions with hydrophobic binding pockets, while the analogue’s ethoxy group could enhance solubility.

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